tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate

Targeted Protein Degradation PROTAC Linker Chemistry E3 Ligase Recruitment

tert-Butyl Methyl(3-(piperazin-1-yl)propyl)carbamate (CAS: 1313712-68-3, MW: 257.37 g/mol, formula: C13H27N3O2) is a bifunctional organic compound combining a tert-butyloxycarbonyl (Boc)-protected secondary amine with a free piperazine ring connected via a C3-propyl linker. The compound exhibits an XLogP3-AA value of 0.9 and six rotatable bonds, indicative of a moderately hydrophilic yet flexible molecular scaffold.

Molecular Formula C13H27N3O2
Molecular Weight 257.378
CAS No. 1313712-68-3
Cat. No. B594436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate
CAS1313712-68-3
Molecular FormulaC13H27N3O2
Molecular Weight257.378
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CCCN1CCNCC1
InChIInChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15(4)8-5-9-16-10-6-14-7-11-16/h14H,5-11H2,1-4H3
InChIKeyHAEMTQZTYRRCLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl Methyl(3-(piperazin-1-yl)propyl)carbamate (CAS 1313712-68-3) Technical Overview and Procurement Specifications


tert-Butyl Methyl(3-(piperazin-1-yl)propyl)carbamate (CAS: 1313712-68-3, MW: 257.37 g/mol, formula: C13H27N3O2) is a bifunctional organic compound combining a tert-butyloxycarbonyl (Boc)-protected secondary amine with a free piperazine ring connected via a C3-propyl linker [1]. The compound exhibits an XLogP3-AA value of 0.9 and six rotatable bonds, indicative of a moderately hydrophilic yet flexible molecular scaffold [1]. Its structural composition—featuring a masked nucleophilic center (Boc-protected N-methyl) and an unencumbered piperazine terminus—enables site-specific orthogonal conjugation in multi-step synthetic sequences. Commercially, this compound is supplied at a minimum purity specification of 95%, with standard storage conditions at 2–8°C .

1
Orthogonal conjugation scaffold Boc-protected amine paired with free piperazine for sequential, site-specific linker construction
2
PROTAC degrader synthesis fit C3 propyl linker geometry reported in TrimTAC1 ternary complex formation
3
Moderately hydrophilic, flexible scaffold XLogP3-AA 0.9 with six rotatable bonds; compatible with multi-step solution-phase protocols

Why Procurement of CAS 1313712-68-3 Cannot Be Satisfied by Generic Piperazine-Carbamate Analogs


Generic substitution with closely related piperazine-carbamate derivatives—such as the non-methylated analog tert-butyl N-[3-(piperazin-1-yl)propyl]carbamate or the aniline-terminated variant Aniline-piperazine-C3-NH-Boc—is scientifically invalid in this procurement context. While these compounds share the Boc-piperazine-propyl backbone, substitution at the carbamate nitrogen profoundly alters reactivity and application scope [1]. In CAS 1313712-68-3, the methyl group at the carbamate nitrogen eliminates a hydrogen-bond donor site, reducing polarity (XLogP3-AA: 0.9) and preventing undesired nucleophilic side reactions during linker conjugation [1]. Furthermore, the specific regiochemistry of this compound has been structurally validated in the synthesis of the PROTAC degrader TrimTAC1, where the linker geometry proved essential for ternary complex formation with the E3 ligase ligand Acepromazine-OTs [2][3]. Substituting with an uncharacterized or structurally divergent analog introduces an unquantified variable that jeopardizes downstream degradation efficiency and reproducibility.

1
N-Methylation alters reactivity and hydrogen-bond profile

The methyl group at the carbamate nitrogen eliminates a hydrogen-bond donor site and reduces polarity. Non-methylated analogs may introduce unwanted nucleophilic side reactions during linker conjugation, shifting the reaction profile.

2
Boc vs. Fmoc protection strategy dictates synthetic sequence order

Boc is stable under basic and nucleophilic conditions but cleaves with TFA. Fmoc-protected analogs are base-labile and may deprotect prematurely under piperidine, which could also derivatize the piperazine ring and alter the conjugation outcome.

This product Boc-stable at pH 9–12, RT
Fmoc analog risk Rapid cleavage in 20% piperidine/DMF
3
Linker length critically influences ternary complex formation

The exact C3 propyl linker length has been validated in TrimTAC1. Substituting with ethyl (C2) or butyl (C4) analogs may shift the E3 ligase-to-target protein spacing, potentially reducing degradation efficiency without re-optimization.

Quantitative Differentiation Evidence for CAS 1313712-68-3 Against Closest Structural Analogs


Validated Use in PROTAC Degrader TrimTAC1 Synthesis Demonstrates Unique Linker Functionality

CAS 1313712-68-3 has been directly validated as the linker component in the synthesis of TrimTAC1, a PROTAC degrader that selectively degrades the multimeric protein Nucleoporin [1]. This validation is specific to the exact N-methylated, Boc-protected propyl-piperazine scaffold. No data currently exists demonstrating that structurally similar analogs—such as tert-butyl N-[3-oxo-3-(piperazin-1-yl)propyl]carbamate or Aniline-piperazine-C3-NH-Boc—can substitute for CAS 1313712-68-3 in this same validated system without re-optimization of linker length, flexibility, and E3 ligase engagement geometry [2]. The functional outcome is binary: this exact compound yields a validated degrader (TrimTAC1), whereas analog substitution yields an uncharacterized and likely suboptimal PROTAC construct.

Validated PROTAC linker
Head-to-head
Target compound validated in TrimTAC1 degrader synthesis; closest structural analogs remain unvalidated with no reported degradation data in this system.
Supports linker-specific ternary complex interpretation
Cell-based PROTAC degradation assay; CRBN E3 ligase context
Targeted Protein Degradation PROTAC Linker Chemistry E3 Ligase Recruitment

Orthogonal Boc Protection Enables Stepwise Conjugation Without Piperazine Interference

The Boc group in CAS 1313712-68-3 provides orthogonal protection that is stable under basic and nucleophilic conditions but cleaved under anhydrous acidic conditions (e.g., TFA) [1]. This orthogonality allows the free piperazine ring to undergo nucleophilic reactions or reductive amination without premature Boc deprotection—a capability not shared by Fmoc-protected analogs (e.g., (9H-fluoren-9-yl)methyl N-[3-(piperazin-1-yl)propyl]carbamate) under the same conditions. In contrast, Fmoc groups are base-labile and cleave under piperidine conditions, which would also deprotect other base-sensitive groups and potentially derivatize the piperazine ring [2]. This stability differential is quantifiable: the Boc group is stable at pH 9 and pH 12 at room temperature, whereas Fmoc cleavage occurs within minutes in 20% piperidine/DMF [1].

Orthogonal Boc stability
Class-level
Boc: indefinite stability at pH 9 and pH 12, room temperature. Fmoc analog: cleavage within seconds to minutes in 20% piperidine/DMF.
Protecting group strategy dictates synthetic sequence order
Standard organic synthesis conditions; class-level protecting group behavior
Solid-Phase Synthesis Orthogonal Protection Conjugation Chemistry

Propyl Linker Length and Flexibility Optimized for Ternary Complex Spacing

The three-carbon (C3) propyl linker in CAS 1313712-68-3 provides a specific spatial separation between the piperazine ring and the Boc-protected carbamate. In the TrimTAC1 PROTAC construct, this exact linker length positions the E3 ligase ligand (Acepromazine) and the target protein ligand ((+)-JQ-1) at a distance that enables productive ternary complex formation [1]. While direct quantitative comparison of linker lengths is not available for this exact compound class, the broader PROTAC literature establishes that linker composition—including length and rigidity—directly impacts degradation efficiency (DC50) and ternary complex stability [2]. Even minor alterations in linker geometry can abolish activity; procurement of analogs with ethyl (C2) or butyl (C4) linkers would introduce an uncharacterized variable requiring re-optimization of the entire PROTAC system [2].

C3 linker length context
Class-level
C3 propyl linker geometry enables productive ternary complex formation in TrimTAC1. C2 or C4 linker analogs are uncharacterized in this system and may require full re-optimization.
Linker length is a critical determinant of PROTAC activity
Inferred from PROTAC design literature; direct comparator data not available for this scaffold
Linker Optimization PROTAC Design Ternary Complex

High-Confidence Application Scenarios for CAS 1313712-68-3 Based on Validated Evidence


Synthesis of TrimTAC1 and TrimTAC1-Derived PROTAC Degraders

CAS 1313712-68-3 is the validated linker component in the synthesis of TrimTAC1, a PROTAC degrader that selectively degrades the multimeric protein Nucleoporin [1]. Laboratories synthesizing TrimTAC1 according to the published protocol must procure this exact compound to reproduce the reported degradation activity. Substitution with any analog—even those differing only by the absence of the N-methyl group—yields a chemically distinct PROTAC whose activity cannot be predicted without re-screening.

Construction of E3 Ligase Ligand-Linker Conjugates for CRBN-Recruiting PROTACs

The free piperazine terminus of CAS 1313712-68-3 enables direct conjugation to cereblon (CRBN) E3 ligase ligands, forming ligand-linker conjugates such as Acepromazine-1-Piperazinepropanamine [1]. The Boc-protected carbamate remains intact during this conjugation step, allowing subsequent deprotection and attachment to the target protein ligand. This orthogonal strategy is specifically enabled by the Boc group's stability under basic and nucleophilic conditions, a property not shared by Fmoc-protected analogs [2].

Site-Specific Conjugation in Multi-Step Organic Synthesis Requiring Orthogonal Protection

The orthogonal Boc protection of the N-methylamine in CAS 1313712-68-3 allows for sequential, site-specific functionalization of the piperazine ring without premature deprotection [1]. This makes the compound suitable as a bifunctional building block in multi-step synthetic routes where the order of conjugation events is critical. The Boc group is stable under basic (pH 9–12) and nucleophilic conditions but cleaves cleanly under TFA, providing predictable and controllable deprotection timing [1].

Procurement for Reproducible PROTAC Library Construction

Given that linker length and composition are critical determinants of PROTAC degradation efficiency (DC50), the use of the exact C3 propyl linker in CAS 1313712-68-3 provides a defined and validated starting point for PROTAC library synthesis [1][2]. While structural analogs with different linker lengths may be commercially available, substituting these compounds introduces uncontrolled variables that compromise the reproducibility of structure-activity relationship (SAR) studies and high-throughput degradation screens.

Application
Selection Property
Validation Focus
TrimTAC1 and derived PROTAC degrader synthesis
Exact validated linker scaffold
Ternary complex formation and degradation endpoint review
CRBN E3 ligase ligand-linker conjugate construction
Free piperazine for direct E3 ligand attachment
Boc stability under conjugation conditions
Multi-step orthogonal conjugation sequences
Boc-protected bifunctional building block
Acid-labile deprotection timing and piperazine selectivity
Reproducible PROTAC library construction
Defined C3 propyl linker spacing
Linker-length SAR and degradation efficiency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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